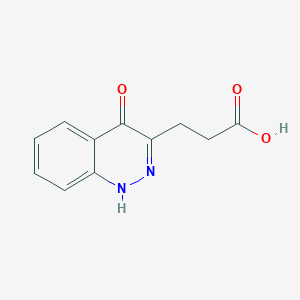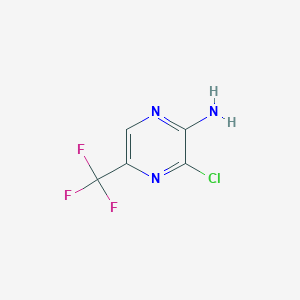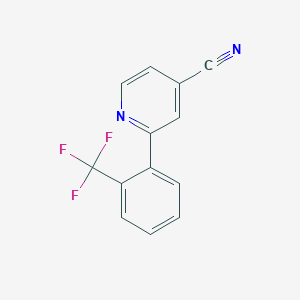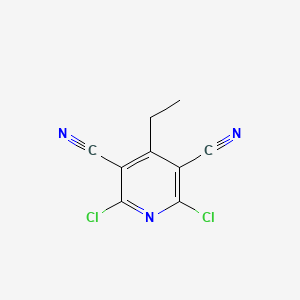
2,6-Dichloro-4-ethylpyridine-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-ethylpyridine-3,5-dicarbonitrile is an organic compound with the molecular formula C9H5Cl2N3 and a molecular weight of 226.06 g/mol . It is characterized by the presence of two chlorine atoms, an ethyl group, and two cyano groups attached to a pyridine ring. This compound is known for its solid state, appearing as a white to light yellow crystalline powder .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-ethylpyridine-3,5-dicarbonitrile typically involves the condensation of appropriate pyridine derivatives with chloroacetaldehyde, followed by a successful cyanation reaction . The reaction conditions often include the use of solvents like ethanol and specific temperature controls to ensure the desired product formation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same key steps: condensation and cyanation, with careful monitoring of reaction conditions to maximize yield and purity .
化学反応の分析
Types of Reactions: 2,6-Dichloro-4-ethylpyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the pyridine ring .
科学的研究の応用
2,6-Dichloro-4-ethylpyridine-3,5-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 2,6-Dichloro-4-ethylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
2,6-Dichloropyridine: Similar in structure but lacks the ethyl and cyano groups.
4-Ethylpyridine: Contains the ethyl group but lacks the chlorine and cyano groups.
3,5-Dicyanopyridine: Contains the cyano groups but lacks the chlorine and ethyl groups.
Uniqueness: 2,6-Dichloro-4-ethylpyridine-3,5-dicarbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above .
特性
IUPAC Name |
2,6-dichloro-4-ethylpyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3/c1-2-5-6(3-12)8(10)14-9(11)7(5)4-13/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNCIXFVQXIZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=C1C#N)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
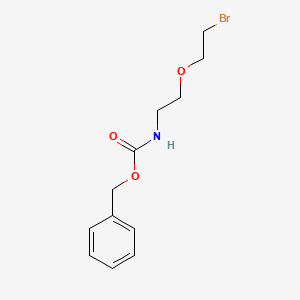
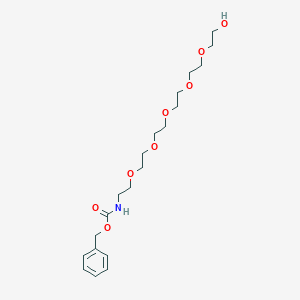
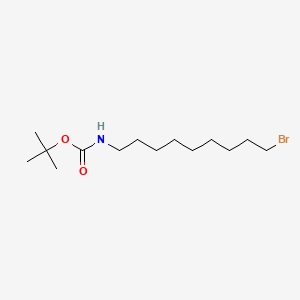
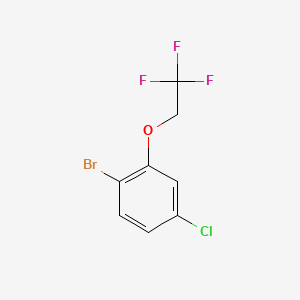
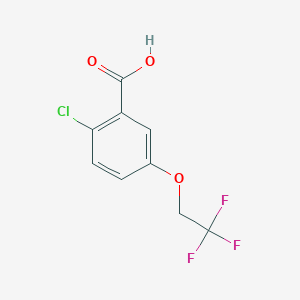
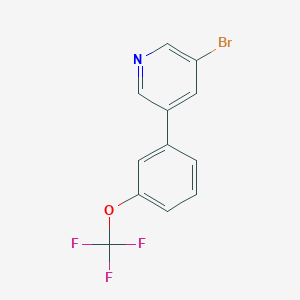
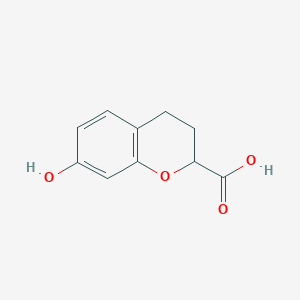
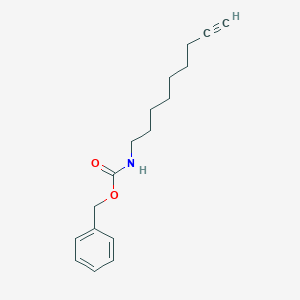
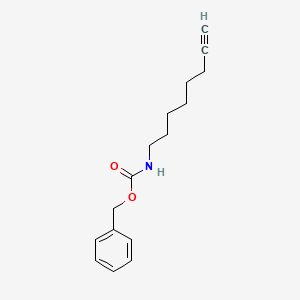
![Tert-butyl [2-(2-cyanoethoxy)ethyl]carbamate](/img/structure/B8116617.png)
